molecular formula C8H16BIO2 B6301588 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 97571-06-7

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6301588
CAS RN: 97571-06-7
M. Wt: 281.93 g/mol
InChI Key: WAGSGVLOYSWUSL-UHFFFAOYSA-N
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Description

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as IETMD) is a boron compound that has been widely studied in the scientific community due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, catalysis, and biochemistry. IETMD is a relatively new compound, having been first synthesized in 2013.

Scientific Research Applications

IETMD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a reagent for the formation of boronic esters, which are important intermediates in the synthesis of many organic compounds. In catalysis, IETMD has been used as a catalyst for a variety of reactions, including the Heck reaction and the Suzuki reaction. In biochemistry, it has been used to study the effects of boron on proteins and enzymes, as well as to study the structure and function of boron-containing biomolecules.

Mechanism of Action

The mechanism of action of IETMD is not fully understood. However, it is believed to involve the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The boron-iodide complex is believed to act as a Lewis acid, which facilitates the formation of new bonds between the boron and the other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of IETMD are not yet fully understood. However, it has been suggested that IETMD may have potential applications in the treatment of certain diseases, such as diabetes and cancer. In addition, it has been suggested that IETMD may have applications in the development of new drugs and therapeutic agents.

Advantages and Limitations for Lab Experiments

IETMD has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive reagent, making it an attractive choice for researchers. However, there are some limitations to using IETMD in lab experiments. For example, it is sensitive to light and air, and it is not soluble in organic solvents.

Future Directions

There are several potential future directions for IETMD research. These include further research into its mechanism of action, its potential applications in the treatment of diseases, and its potential applications in the development of new drugs and therapeutic agents. In addition, further research into the synthesis of IETMD and its potential applications in catalysis and biochemistry is also needed. Finally, further research into its potential toxicity and safety is also needed.

Synthesis Methods

IETMD can be synthesized by a two-step process that involves the reaction of ethyl iodide with boron tribromide in an aqueous solution. The first step involves the formation of a boron-iodide complex, which is then reacted with tetramethyl-1,3,2-dioxaborolane to yield the desired product. The reaction is typically conducted in anhydrous conditions at temperatures ranging from 60-80°C.

properties

IUPAC Name

2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BIO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGSGVLOYSWUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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